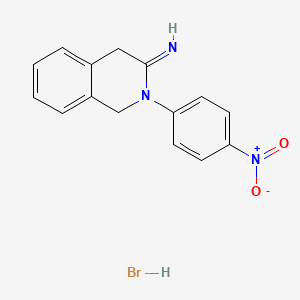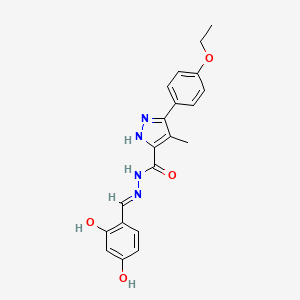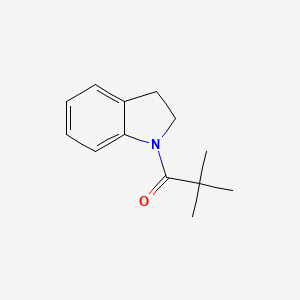![molecular formula C20H32N2O B6056343 2-[1-benzyl-4-(cyclohexylmethyl)-2-piperazinyl]ethanol](/img/structure/B6056343.png)
2-[1-benzyl-4-(cyclohexylmethyl)-2-piperazinyl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-benzyl-4-(cyclohexylmethyl)-2-piperazinyl]ethanol, also known as BCE, is a chemical compound that has been widely studied for its potential applications in scientific research. BCE is a piperazine derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
科学的研究の応用
2-[1-benzyl-4-(cyclohexylmethyl)-2-piperazinyl]ethanol has been studied for its potential applications in a variety of scientific fields, including neuroscience and pharmacology. 2-[1-benzyl-4-(cyclohexylmethyl)-2-piperazinyl]ethanol has been shown to have an affinity for a number of different receptors in the brain, including the dopamine D2 receptor and the serotonin 5-HT2A receptor. This makes 2-[1-benzyl-4-(cyclohexylmethyl)-2-piperazinyl]ethanol a potentially useful tool for studying the effects of these receptors on brain function.
作用機序
The exact mechanism of action of 2-[1-benzyl-4-(cyclohexylmethyl)-2-piperazinyl]ethanol is not yet fully understood. However, it is thought that 2-[1-benzyl-4-(cyclohexylmethyl)-2-piperazinyl]ethanol may act as a partial agonist at the dopamine D2 receptor and as an antagonist at the serotonin 5-HT2A receptor. This dual action may contribute to the wide range of effects that 2-[1-benzyl-4-(cyclohexylmethyl)-2-piperazinyl]ethanol has been shown to have.
Biochemical and Physiological Effects:
2-[1-benzyl-4-(cyclohexylmethyl)-2-piperazinyl]ethanol has been shown to have a variety of biochemical and physiological effects, including effects on neurotransmitter release, neuronal firing rates, and behavioral responses. 2-[1-benzyl-4-(cyclohexylmethyl)-2-piperazinyl]ethanol has been shown to increase dopamine release in the striatum, a brain region involved in reward and motivation. 2-[1-benzyl-4-(cyclohexylmethyl)-2-piperazinyl]ethanol has also been shown to decrease neuronal firing rates in the prefrontal cortex, a brain region involved in executive function and decision-making.
実験室実験の利点と制限
One advantage of using 2-[1-benzyl-4-(cyclohexylmethyl)-2-piperazinyl]ethanol in laboratory experiments is its high affinity for the dopamine D2 receptor and the serotonin 5-HT2A receptor. This makes 2-[1-benzyl-4-(cyclohexylmethyl)-2-piperazinyl]ethanol a potentially useful tool for studying the effects of these receptors on brain function. However, one limitation of using 2-[1-benzyl-4-(cyclohexylmethyl)-2-piperazinyl]ethanol is its relatively low selectivity for these receptors, meaning that it may also interact with other receptors in the brain.
将来の方向性
There are a number of potential future directions for research on 2-[1-benzyl-4-(cyclohexylmethyl)-2-piperazinyl]ethanol. One area of interest is the development of more selective 2-[1-benzyl-4-(cyclohexylmethyl)-2-piperazinyl]ethanol analogs that can be used to study specific receptors in the brain. Another area of interest is the use of 2-[1-benzyl-4-(cyclohexylmethyl)-2-piperazinyl]ethanol in animal models of psychiatric and neurological disorders, such as schizophrenia and Parkinson's disease. Finally, there is potential for the development of 2-[1-benzyl-4-(cyclohexylmethyl)-2-piperazinyl]ethanol-based therapies for these and other disorders.
合成法
2-[1-benzyl-4-(cyclohexylmethyl)-2-piperazinyl]ethanol can be synthesized using a variety of methods, including the reaction of piperazine with benzyl chloride and cyclohexylmethyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then treated with ethylene oxide to yield 2-[1-benzyl-4-(cyclohexylmethyl)-2-piperazinyl]ethanol.
特性
IUPAC Name |
2-[1-benzyl-4-(cyclohexylmethyl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O/c23-14-11-20-17-21(15-18-7-3-1-4-8-18)12-13-22(20)16-19-9-5-2-6-10-19/h2,5-6,9-10,18,20,23H,1,3-4,7-8,11-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLMIRDVHICHCSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CCN(C(C2)CCO)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-Benzyl-4-(cyclohexylmethyl)-2-piperazinyl]ethanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[3-(2,3-dimethoxyphenyl)-1-pyrrolidinyl]carbonyl}-2,4-dimethylpyrimidine](/img/structure/B6056265.png)
![2-hydroxy-3-methoxybenzaldehyde {6-[(2,3-dimethylphenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazone](/img/structure/B6056266.png)
![N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B6056274.png)
![1-benzyl-4-{[2-(4-hydroxybenzylidene)hydrazino]carbonyl}pyridinium chloride](/img/structure/B6056281.png)
![2-(ethylsulfonyl)-5-{[3-(4-fluorophenyl)-1-pyrrolidinyl]methyl}-1-(2-methoxyethyl)-1H-imidazole](/img/structure/B6056288.png)

![N'-[1-(2,5-dihydroxyphenyl)ethylidene]-3-methyl-1-benzofuran-2-carbohydrazide](/img/structure/B6056310.png)
![N'-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B6056316.png)

![4-(4-{[4-(2-fluoro-4-methoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)-2-methyl-3-butyn-2-ol](/img/structure/B6056330.png)


![7-[4-(3-fluoro-4-methoxybenzyl)-1-piperazinyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B6056367.png)
![2-{[5-(3,4-dimethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-N-(2-methylphenyl)hydrazinecarbothioamide](/img/structure/B6056371.png)